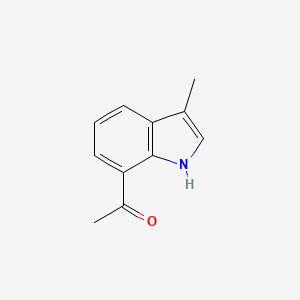
1-(3-Methyl-1H-indol-7-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-1H-indol-7-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 3-position and an ethanone group at the 1-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of indole with acetylacetone under basic conditions. The reaction typically proceeds as follows:
Reactants: Indole and acetylacetone
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1-(3-Methyl-1H-indol-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted indole derivatives
科学的研究の応用
1-(3-Methyl-1H-indol-7-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Methyl-1H-indol-7-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity.
類似化合物との比較
1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(1-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group at the 1-position.
3-Acetylindole: Features an acetyl group at the 3-position of the indole ring.
Indole-3-carboxaldehyde: Contains a formyl group at the 3-position.
These compounds share the indole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-(3-methyl-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-6-12-11-9(7)4-3-5-10(11)8(2)13/h3-6,12H,1-2H3 |
InChIキー |
IDRNBQDWBPXSJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C=CC=C2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


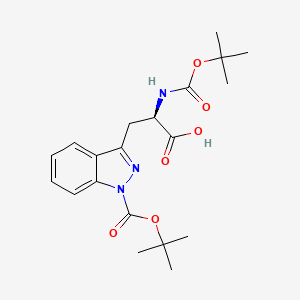
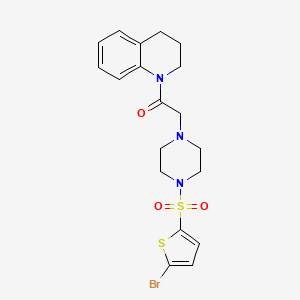
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)

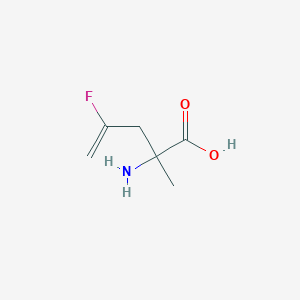

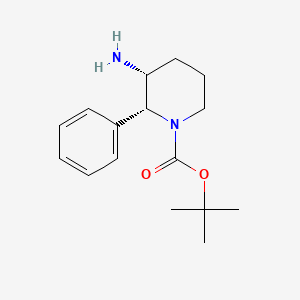
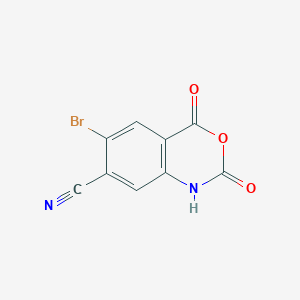
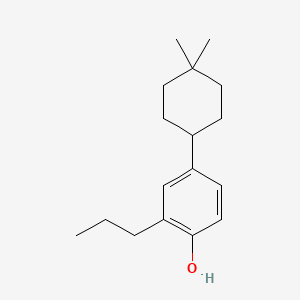
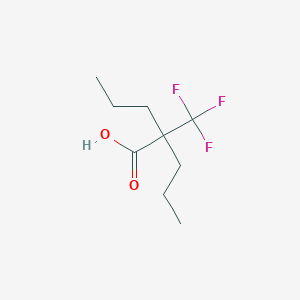
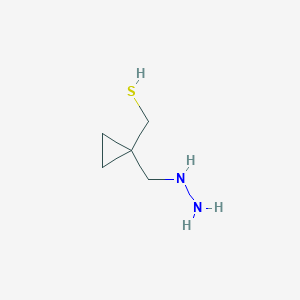
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
